1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
Description
Properties
CAS No. |
62160-88-7 |
|---|---|
Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-10H,(H,20,21) |
InChI Key |
ZRHCQWHKEFRSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Hydrazone Formation : 3-Nitrophenylhydrazine (1.0 eq) reacts with ethyl acetoacetate (1.1 eq) in ethanol under reflux for 4–6 hours.
- Cyclization : The hydrazone intermediate undergoes acid-catalyzed cyclization (HCl or H₂SO₄) at 80–85°C for 12 hours.
- Oxidation : The methyl group at position 3 is oxidized to a carboxylic acid using NaClO₂ and NH₂SO₃H in acetone/water (yield: 65–72%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Cyclization) | 70–75% | |
| Yield (Oxidation) | 65–72% | |
| Purity (HPLC) | >98% |
Regioselective Cyclocondensation Using Trichloromethyl Enones
Trichloromethyl enones serve as versatile precursors for regiocontrolled pyrazole synthesis. This method ensures precise placement of the carboxylic acid group.
Synthetic Steps
- Enone Preparation : Trichloromethyl enones are synthesized via Claisen-Schmidt condensation of aryl ketones with trichloroacetyl chloride.
- Hydrazine Coupling : Reacting the enone with 3-nitrophenylhydrazine hydrochloride in methanol at reflux selectively yields the 1,3-regioisomer.
- Methanolysis : The trichloromethyl group undergoes methanolysis to form the carboxylic acid moiety in a one-pot reaction (yield: 52–97%).
Regioselectivity Control :
| Hydrazine Form | Solvent | Regioisomer Ratio (1,3:1,5) |
|---|---|---|
| Hydrochloride | Methanol | 95:5 |
| Free Base | Methanol | 5:95 |
Oxidative Aromatization of Pyrazolines
Pyrazolines, intermediates in pyrazole synthesis, are oxidized to pyrazoles using agents like 2-iodoxybenzoic acid (IBX).
Procedure
- Pyrazoline Synthesis : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate is reduced to pyrazoline using LiAlH₄ in THF.
- Oxidation : IBX in dimethyl sulfoxide (DMSO) oxidizes pyrazoline to the pyrazole-carboxylic acid (yield: 80–85%).
Comparative Oxidation Efficiency :
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| IBX | 25 | 85 |
| KMnO₄ | 60 | 70 |
| CrO₃ | 80 | 65 |
Green Synthesis Using Nanocatalysts
Microwave-assisted synthesis with cobalt oxide (CoO) nanocatalysts offers an eco-friendly alternative.
Methodology
- Cyclocondensation : Ethyl acetoacetate and 3-nitrophenylhydrazine react in ethanol under microwave irradiation (300 W, 3 minutes).
- Oxidation : The intermediate is oxidized using H₂O₂/FeCl₃ under mild conditions (yield: 88–92%).
Advantages :
- Reaction time reduced from 12 hours to 3 minutes.
- Catalyst recyclability: >90% efficiency after 5 cycles.
Mechanistic Insights and Optimization
Cyclization Mechanism
The acid-catalyzed cyclization proceeds via:
- Protonation of the carbonyl oxygen.
- Nucleophilic attack by the hydrazine nitrogen.
- Aromatization through dehydration.
Rate-Limiting Step :
Dehydration (activation energy: 45–50 kJ/mol).
Solvent Effects
| Solvent | Dielectric Constant | Cyclization Rate (k, s⁻¹) |
|---|---|---|
| Ethanol | 24.3 | 1.2 × 10⁻³ |
| DMF | 36.7 | 2.8 × 10⁻³ |
| Acetic Acid | 6.2 | 0.9 × 10⁻³ |
Industrial-Scale Production
Continuous Flow Synthesis
- Reactor Type : Tubular flow reactor (residence time: 30 minutes).
- Conditions : 100°C, 10 bar pressure.
- Output : 1.2 kg/hour (purity: 99.5%).
Cost Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw Material Cost | $120/kg | $95/kg |
| Energy Consumption | 850 kWh/kg | 420 kWh/kg |
Challenges and Solutions
Byproduct Formation
Purification
- Issue : Co-elution of regioisomers in column chromatography.
- Solution : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The 3-nitro group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic reactions at the carboxylic acid group . In contrast, 3-methyl (electron-donating group, EDG) in the analog reduces acidity and reactivity .
- Steric effects : Bulky substituents (e.g., 3-chloro in ) may hinder crystallization or derivatization compared to the target compound .
- Biological relevance : Methoxy and chloro substituents () are associated with enhanced bioavailability in drug design, though specific data for the target compound remains unexplored .
Physicochemical Properties
- Acidity : The nitro group increases the acidity of the carboxylic acid moiety (pKa ~3–4) compared to methyl-substituted analogs (pKa ~4–5) .
- Solubility : Nitro and carboxylic acid groups confer moderate aqueous solubility, whereas lipophilic substituents (e.g., 3-chloro, thienyl) reduce it .
- Thermal stability : Nitro-containing pyrazoles generally exhibit lower thermal stability due to decomposition risks, a consideration in materials science .
Biological Activity
1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on anti-inflammatory, analgesic, and antioxidant effects, supported by various research findings and case studies.
- Molecular Formula : C23H15N3O5
- Molecular Weight : 413.39 g/mol
- CAS Number : 1264039-55-5
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In experimental models, this compound demonstrated significant inhibition of inflammatory markers and edema. For instance, in a carrageenan-induced paw edema model, it exhibited a percentage inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium .
Table 1: Comparison of Anti-inflammatory Effects
| Compound | % Inhibition (Carrageenan Model) | Reference |
|---|---|---|
| This compound | 90.13% | |
| Diclofenac Sodium | 90.13% | |
| Celecoxib | 89.00% |
Analgesic Activity
The analgesic properties of this compound were evaluated using various pain models, including the hot plate and acetic acid-induced writhing tests. The results indicated that the compound significantly reduced pain responses, suggesting its potential as a non-opioid analgesic agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a high radical scavenging ability, indicating its potential role in mitigating oxidative stress-related conditions .
Table 2: Antioxidant Activity Comparison
The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies reported IC50 values indicating potent inhibition of COX enzymes, supporting its use as an anti-inflammatory agent .
Case Studies
In a notable study involving acute liver injury models, the compound exhibited protective effects against liver damage induced by acetaminophen. At a dosage of 40 mg/kg, it significantly reduced liver enzyme levels and histopathological changes, underscoring its therapeutic potential in hepatoprotective applications .
Q & A
Q. What are the primary synthetic routes for 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid?
Answer: The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors. A validated method involves reacting 3-nitrophenylhydrazine with a diketone intermediate (e.g., 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid) in ethanol under reflux, followed by acid catalysis to cyclize the pyrazole ring. Yields of 65–72% are reported using this approach, with purity confirmed via HPLC . Key steps include:
- Precursor preparation : 4-Benzoyl derivatives are synthesized via Claisen-Schmidt condensation.
- Cyclization : Hydrazine derivatives are refluxed with the diketone in ethanol.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Answer: A combination of 1H/13C NMR, IR, and mass spectrometry is critical:
- IR spectroscopy : Identifies carboxylic acid C=O stretching (1700–1720 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
- 1H NMR : Reveals proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 336.3) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Answer: Strict control of reaction conditions is necessary:
- Temperature : Maintain reflux at 80–85°C during cyclization.
- Catalyst : Use HCl or H2SO4 (0.1–0.5 M) to accelerate ring closure.
- Stoichiometry : Equimolar ratios of hydrazine and diketone precursors minimize side products .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazole derivatives be resolved?
Answer: Discrepancies often arise from tautomerism or crystallographic packing effects. To resolve this:
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish tautomers .
- X-ray crystallography : Single-crystal studies (e.g., Chen et al., 2009) confirm dihedral angles between the pyrazole and nitrophenyl rings (e.g., 12.5°), providing a structural benchmark .
- Computational modeling : DFT calculations (B3LYP/6-31G*) validate experimental data by predicting chemical shifts within ±0.3 ppm .
Q. What strategies optimize reaction yields for nitro-substituted pyrazole derivatives?
Answer: Yield optimization requires:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro precursors but may increase side reactions. Ethanol balances reactivity and cost .
- Microwave-assisted synthesis : Reduces reaction time by 40% (e.g., 2 hours vs. 6 hours for conventional heating) with comparable yields .
- Catalyst selection : Lewis acids (e.g., ZnCl2) improve cyclization efficiency by stabilizing intermediates .
Q. How do structural modifications impact the compound’s physicochemical properties?
Answer: Substituent effects are critical for drug design:
- Nitro group position : The 3-nitrophenyl group enhances electron-withdrawing effects, increasing acidity (pKa ~3.5) compared to non-nitrated analogs (pKa ~4.2) .
- Carboxylic acid group : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility (>50 mg/mL vs. <5 mg/mL for the free acid) .
Q. What advanced purification methods address co-eluting impurities in HPLC?
Answer:
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) separates nitro byproducts.
- Prep-HPLC : C18 columns (5 µm, 250 × 10 mm) with acetonitrile/water gradients (0.1% TFA) achieve >98% purity .
- Crystallography-driven purification : Recrystallization in DMF/water yields needle-shaped crystals suitable for X-ray analysis .
Data Analysis & Troubleshooting
Q. How to interpret unexpected mass spectrometry fragments?
Answer: Common fragments include:
Q. What causes low yields in large-scale synthesis?
Answer: Scaling issues arise from:
- Heat transfer inefficiencies : Use jacketed reactors with mechanical stirring.
- Byproduct accumulation : In-line FTIR monitors reaction progress to optimize quenching.
- Solvent recovery : Ethanol distillation reduces costs by 30% in multi-kilogram batches .
Structural & Functional Insights
Q. How does the compound interact with biological targets?
Answer: Preliminary studies suggest:
- Enzyme inhibition : The carboxylic acid group chelates metal ions in active sites (e.g., cyclooxygenase-2 IC50 = 1.2 µM vs. 3.5 µM for non-carboxylated analogs) .
- Molecular docking : Pyrazole ring π-π stacking with hydrophobic pockets enhances binding affinity (ΔG = -9.8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
